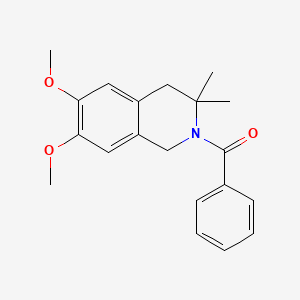![molecular formula C21H18BrNO4S B11633089 4-bromo-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11633089.png)
4-bromo-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a methoxyphenyl group, and a methylphenylsulfonyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide typically involves multi-step organic reactions. One common method includes:
Methoxylation: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxyphenyl halide and a suitable base.
Sulfonylation: The methylphenylsulfonyl group is typically introduced through a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-(4-methoxyphenyl)benzamide: Lacks the sulfonyl group, which may affect its reactivity and applications.
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide: Lacks the bromine atom, potentially altering its chemical behavior and biological activity.
Uniqueness
4-bromo-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide is unique due to the presence of both the bromine atom and the sulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C21H18BrNO4S |
|---|---|
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
4-bromo-N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C21H18BrNO4S/c1-15-3-13-20(14-4-15)28(25,26)23(18-9-11-19(27-2)12-10-18)21(24)16-5-7-17(22)8-6-16/h3-14H,1-2H3 |
InChI-Schlüssel |
BSMGLFKRMTVZKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-benzyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11633009.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633021.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633035.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11633043.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11633051.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633054.png)
![2,5-Pyrrolidinedione, 3-[[2-(3-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11633067.png)
![2-[(4-methoxybenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633074.png)

![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633105.png)
![N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B11633112.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11633119.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11633123.png)
